N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC20190527
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2S |
|---|---|
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18) |
| Standard InChI Key | KQDVSUUQJPPLJD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound consists of two core units:
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1,3,4-Thiadiazole ring: A five-membered nitrogen-sulfur heterocycle with electron-withdrawing properties.
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2H-Chromene-3-carboxamide: A fused benzene-pyran ring system with an amide functional group at position 3.
Key structural features:
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Ethyl substituent: Attached to the thiadiazole ring at position 5.
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Carboxamide linkage: Connects the thiadiazole moiety to the chromene scaffold.
Molecular formula:
Molecular weight: 287.34 g/mol
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide | |
| InChI | InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18) | |
| SMILES | CCc1nnc(NC(=O)c2ccco2)s1 |
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of thiadiazole-chromene hybrids typically involves:
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Amide bond formation: Coupling a thiadiazole amine derivative with a chromene carboxylic acid or its activated form.
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Heterocyclization: Construction of the thiadiazole or chromene ring via cyclization reactions.
Example Reaction Pathway:
Conditions: Anhydrous dioxane, pyridine (base), room temperature .
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | Thionyl chloride (SOCl₂) | Convert carboxylic acid to acyl chloride |
| Coupling | Pyridine, TBTU (N,N,N′,N′-tetramethyluronium hexafluorophosphate) | Facilitate amide bond formation |
| Purification | Recrystallization (ethanol), chromatography | Isolate pure product |
Challenges:
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Low solubility: Requires polar aprotic solvents (e.g., acetonitrile, DMF).
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Stereochemical control: Chromene ring may adopt multiple conformations .
Biological and Pharmacological Insights
Anticancer Activity
Thiadiazole-chromene hybrids exhibit cytotoxic effects via:
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DNA intercalation: Chromene moiety binds to DNA, disrupting replication.
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Enzyme inhibition: Thiadiazole ring targets kinases or topoisomerases.
Example Analog:
| Compound | Cell Line | IC₅₀ (μM) | Target Enzyme/Mechanism | Source |
|---|---|---|---|---|
| N-(5-Benzamido-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 (Breast) | 12.3 | Topoisomerase II inhibition |
Insecticidal Applications
Thiadiazole derivatives show activity against Spodoptera littoralis:
| Compound | LD₅₀ (mg/L) | Target Site (Insect) | Source |
|---|---|---|---|
| 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives | 0.8–1.2 | GABA receptors, chitin synthesis |
Spectroscopic Characterization
IR Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Amide (C=O) | 1679–1713 | Stretching of carbonyl |
| Thiadiazole (C=N) | 1600–1630 | Aromatic C=N stretching |
| Chromene (C-O-C) | 1240–1260 | Ether linkage |
Key Observations:
NMR Spectroscopy
¹H NMR (DMSO-d₆):
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (CH₂CH₃) | 1.30 | Triplet | 3H |
| Chromene (H-4, H-5) | 6.70–7.50 | Multiplet | 4H |
| Amide (NH) | 8.58 | Singlet | 1H |
¹³C NMR (DMSO-d₆):
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| Thiadiazole (C-2) | 158–162 | Electrophilic carbon |
| Chromene (C-3) | 162–166 | Carboxamide carbonyl |
Future Research Directions
Targeted Modifications
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Substituent variation: Introduce halogens (Cl, Br) or electron-donating groups (OCH₃) on the chromene ring.
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Solubility enhancement: Attach hydrophilic chains (e.g., morpholine) to improve bioavailability.
Mechanistic Studies
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Docking simulations: Predict binding to kinase ATP pockets or DNA grooves.
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Metabolic profiling: Assess liver microsome stability and cytochrome P450 interactions.
Industrial Applications
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Pesticide development: Explore systemic insecticidal activity in crops.
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Material science: Utilize chromene’s fluorescence properties for optical sensors.
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